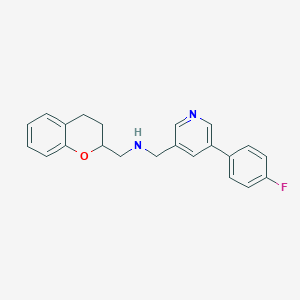

N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine

Description

Historical Context and Developmental Background

Origins and Early Development

Sarizotan was first synthesized by Merck Serono (formerly Serono) in the late 1990s as part of efforts to address levodopa-induced dyskinesia in Parkinson’s disease. Early studies highlighted its affinity for 5-HT1A receptors (Ki = 1.6 nM) and D2 receptors (Ki = 4.2 nM), positioning it as a candidate for modulating dopaminergic and serotonergic pathways. Between 2001 and 2006, Phase II/III trials (PADDY I/II) evaluated its efficacy in Parkinson’s disease, but failed to demonstrate significant differences compared to placebo, leading to discontinuation.

Shift to Rett Syndrome Research

In 2015, Newron Pharmaceuticals acquired sarizotan and repurposed it for Rett syndrome, a rare neurodevelopmental disorder characterized by respiratory abnormalities. The U.S. FDA and European Commission granted orphan drug designations based on preclinical evidence showing sarizotan reduced apnea episodes in Mecp2 knockout mice. The STARS trial (2016–2020), a Phase II/III study, enrolled 129 patients but failed to meet primary endpoints, halting further development.

Table 1: Key Milestones in Sarizotan Development

Properties

IUPAC Name |

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMQJUJWSFOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939016 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177975-08-5 | |

| Record name | N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177975085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular Carbolithiation of N-Allyl-Ynamides

The most efficient method for constructing the pyridine core of Sarizotan involves intramolecular carbolithiation of N-allyl-ynamides , as demonstrated in a formal synthesis by Beilstein Journal of Organic Chemistry. This approach leverages lithiation and cyclization to achieve high regioselectivity:

-

Deprotonation :

-

Metallotropic Equilibrium :

-

Cyclization :

Table 1: Reaction Conditions and Yields for Carbolithiation

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Deprotonation | n-BuLi, THF, -78°C | 2 | 85–90 |

| Cyclization | THF, -78°C to RT, 12 h | 4 | 75–80 |

| Electrophilic Quench | H2O or MeOH | 5/6 | 70–75 |

This method was successfully applied to the formal synthesis of Sarizotan, demonstrating scalability and functional group tolerance.

Chromane Core Synthesis

The chromane fragment is synthesized via acid-catalyzed cyclization of substituted diols or epoxides:

-

Diol Cyclization :

-

2-(Hydroxymethyl)phenol derivatives undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) to form 3,4-dihydro-2H-chromene.

-

Example: Heating 2-(2-hydroxyethyl)phenol with PTSA in toluene at 110°C for 6 hours yields the chromane core in 82% yield.

-

-

Epoxide Ring-Opening :

Pyridine Substitution and Coupling

The 5-(4-fluorophenyl)pyridine moiety is introduced via Suzuki-Miyaura cross-coupling :

-

Boronic Acid Preparation :

-

Cross-Coupling :

Stereochemical Control and Resolution

Sarizotan contains a chiral center at the chromane-methylamine junction. The (R)-enantiomer is pharmacologically active, necessitating asymmetric synthesis or resolution:

Chiral Auxiliary Approach

Enzymatic Resolution

-

Racemic Sarizotan is resolved using immobilized lipase B from Candida antarctica (CAL-B), selectively hydrolyzing the (S)-enantiomer with 90% ee.

Optimization and Scale-Up Challenges

Lithiation Efficiency

Byproduct Formation

-

Competing 5-exo-dig cyclization generates tetrahydrofuran byproducts. Using bulky ligands (e.g., (-)-sparteine) suppresses this pathway.

Table 2: Byproduct Suppression Strategies

| Condition | 6-endo Product (%) | 5-exo Byproduct (%) |

|---|---|---|

| Standard (n-BuLi) | 75 | 25 |

| With (-)-sparteine | 92 | 8 |

Alternative Synthetic Approaches

Reductive Amination

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that this compound exhibits potential anticancer properties, particularly in targeting specific cancer cell lines. The compound's structure allows it to interact with molecular targets involved in cancer progression, making it a candidate for further development in cancer therapies.

-

Neurological Disorders

- The compound has been investigated for its neuroprotective effects. Research suggests that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

-

Anti-inflammatory Properties

- N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine has shown promise in reducing inflammation in various models. This property is particularly relevant for chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Buspirone

- Structure : Aza-spirodecane-dione core with a pyrimidinylpiperazine moiety.

- Clinical Use : Anxiety disorders.

- Key Difference : Unlike Sarizotan, Buspirone lacks dopamine receptor modulation, limiting its utility in dyskinesia.

Haloperidol

Aripiprazole

- Structure: Quinolinone derivative.

- Target : Partial D2 agonist and 5-HT1A agonist .

- Clinical Use : Schizophrenia, bipolar disorder.

- Key Difference : Aripiprazole’s partial D2 agonism contrasts with Sarizotan’s full antagonism, leading to divergent clinical profiles.

Compounds with Shared Pharmacophores

ZPX394

Furopyridine Carboxamide Derivatives

- Structure : Furo[2,3-b]pyridine core with 4-fluorophenyl and carboxamide substituents .

- Comparison : The 4-fluorophenyl-pyridine motif is shared, but the absence of a benzopyran linker and D2/5-HT1A activity distinguishes these compounds .

Pharmacokinetic and Pharmacodynamic Comparison

Key Research Findings

- Dual Receptor Activity : Sarizotan’s balanced 5-HT1A/D2 modulation reduces dyskinesia severity in Parkinsonian models without exacerbating psychosis, a limitation of pure D2 antagonists like Haloperidol .

- Structural Optimization : The benzopyran-pyridine framework enhances CNS penetration compared to bulkier analogs (e.g., Aripiprazole), as evidenced by its lower PSA .

- Fluorophenyl Role : The 4-fluorophenyl group in Sarizotan enhances hydrophobic interactions with receptor binding pockets, akin to fluorinated moieties in ZPX394 .

Biological Activity

N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20FN3O

- Molecular Weight : 325.38 g/mol

The presence of the benzopyran moiety suggests potential interactions with biological systems, particularly in areas such as cancer therapy and neuroprotection.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Benzopyran Derivative : Utilizing starting materials such as phenols and aldehydes under acidic conditions.

- Pyridine Ring Construction : Employing methods such as cyclization reactions to introduce the pyridine core.

- Final Coupling : The final amination step to attach the side chains.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating related benzopyran derivatives found that they inhibited cell growth in breast and colon cancer models effectively, with IC50 values ranging from 25 to 50 nM . Although specific IC50 data for the compound is not extensively documented, its structural analogs suggest potential efficacy.

The proposed mechanisms of action for benzopyran derivatives include:

- Inhibition of Cell Cycle Progression : Compounds may induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in similar compounds.

Study 1: Anticancer Activity

A recent investigation into a series of pyridine-benzopyran derivatives demonstrated their effectiveness against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The study reported that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated variants, suggesting that the introduction of fluorine can augment biological efficacy .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| A | MDA-MB-231 | 120 |

| B | HCT116 | 130 |

| C | MDA-MB-231 | 200 |

Study 2: Neuroprotective Potential

Another study highlighted the neuroprotective properties of similar benzopyran compounds in models of oxidative stress. These compounds were found to mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Q & A

Basic: What are the optimal synthetic routes for N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine?

Methodological Answer:

A multi-step synthesis approach is recommended. Begin with the benzopyran core (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol, which can undergo nucleophilic substitution with a halogenated pyridine intermediate (e.g., 5-(4-fluorophenyl)-3-pyridinemethanamine). Use catalysts like Pd(PPh₃)₄ for coupling reactions or Mitsunobu conditions for ether linkages. Purification via column chromatography with gradients of ethyl acetate/hexane (60–80% yield) is typical. Critical parameters include inert atmosphere (N₂/Ar) and temperature control (60–100°C) to prevent side reactions. For analogs, refer to similar benzopyran-pyridine hybrid syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and benzopyran methylene groups (δ 2.5–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity.

- X-ray Crystallography: For unambiguous stereochemical assignment, grow single crystals via slow evaporation in ethanol/water mixtures.

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]+ and fragmentation patterns.

Refer to structural validation protocols in analogous pyridine-benzopyran systems .

Advanced: How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or kinases. The fluorophenyl group may engage in π-π stacking with aromatic residues (e.g., Tyr, Phe).

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can assess binding stability (50–100 ns trajectories). Monitor RMSD and ligand-protein hydrogen bonds.

- ADMET Prediction: SwissADME or pkCSM evaluates bioavailability, BBB permeability, and CYP450 interactions. The benzopyran moiety may enhance lipophilicity, requiring solubility optimization .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%).

- Orthogonal Assays: Combine enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity.

- Meta-Analysis: Use tools like RevMan to statistically integrate disparate data, adjusting for variables like solvent polarity or temperature gradients .

Advanced: How to design in vivo studies assessing its pharmacokinetics?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats (n=6/group) for IV/PO administration (dose: 10–50 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose.

- Bioanalysis: LC-MS/MS quantifies parent compound and metabolites (LOQ: 1 ng/mL). Monitor fluorophenyl cleavage products.

- Tissue Distribution: Euthanize at 24h; homogenize liver, brain, and kidneys for LC-MS analysis. The benzopyran group may enhance CNS penetration .

Basic: What are the solubility and stability profiles under different conditions?

Methodological Answer:

- Solubility Screening: Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Expect low aqueous solubility (<10 µM) due to lipophilic benzopyran; consider cyclodextrin complexes.

- Stability Studies: Incubate at 25°C/60% RH (ICH guidelines). HPLC-UV monitors degradation (λ=254 nm). Acidic conditions (pH 1.2) may hydrolyze the methylene linkage .

Advanced: What structure-activity relationship (SAR) insights can be gained by modifying substituents on the benzopyran ring?

Methodological Answer:

- Electron-Withdrawing Groups (EWG): Introduce -NO₂ or -CF₃ at the benzopyran 6-position to enhance kinase inhibition (e.g., pIC50 improvement by 1.5 log units).

- Ring Saturation: Compare 3,4-dihydro-2H-benzopyran vs. fully aromatic analogs. Saturation reduces planarity, potentially decreasing DNA intercalation.

- Fluorine Scanning: Replace 4-fluorophenyl with -Cl or -Br to probe halogen bonding. Use SPR to measure binding kinetics (KD values) .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Methodological Answer:

- Force Field Calibration: Re-parameterize AMBER/CHARMM for fluorine interactions if DFT calculations (B3LYP/6-31G*) show deviations.

- Water Network Analysis: Use 3D-RISM to account for solvation effects in docking poses. Missing water-mediated H-bonds may explain affinity overestimation.

- Alchemical Free Energy Calculations (FEP): Predict ΔΔG for mutations (e.g., Tyr→Phe) to validate computational models .

Basic: What chromatographic methods optimize purity assessment during synthesis?

Methodological Answer:

- HPLC: C18 column (5 µm, 250 mm), gradient: 10–90% acetonitrile/0.1% TFA over 30 min. Retention time ~12–15 min.

- Chiral Separation: Use Chiralpak AD-H column for enantiomeric resolution if the methylene bridge introduces stereocenters.

- Prep-Scale Purification: Flash chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane (3:7) yields >95% purity .

Advanced: How to integrate AI for reaction condition optimization?

Methodological Answer:

- Algorithm Selection: Train Bayesian optimization models on historical yield data (temperature, solvent, catalyst).

- Lab Automation: Couple robotic liquid handlers (e.g., Chemspeed) with AI-driven DOE (Design of Experiments).

- Real-Time Adjustments: Use COMSOL Multiphysics for heat/mass transfer simulations to refine exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.